3',5'-Bis-O-(triphenylMethyl)uridine

描述

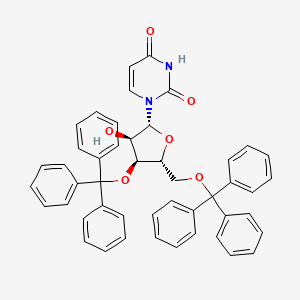

3',5'-Bis-O-(triphenylMethyl)uridine is a useful research compound. Its molecular formula is C47H40N2O6 and its molecular weight is 728.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3',5'-Bis-O-(triphenylmethyl)uridine (TPM-uridine) is a synthetic analog of uridine, characterized by the presence of two triphenylmethyl (TPM) groups at the 2' and 3' positions of the ribose moiety. This modification enhances its stability and bioactivity, making it a subject of interest in various biological studies, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Structural Characterization

The synthesis of TPM-uridine typically involves the reaction of uridine with triphenylmethyl chloride in a suitable solvent like pyridine. The resulting compound is purified through recrystallization, yielding a product with a melting point around 115–117 °C . Characterization techniques such as FTIR and NMR spectroscopy confirm the successful incorporation of the TPM groups, demonstrating distinct spectral features indicative of the modified structure .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of TPM-uridine and its derivatives. Notably, derivatives synthesized from uridine have shown moderate to good antibacterial and antifungal activity. For instance, compounds derived from TPM-uridine demonstrated significant effectiveness against various fungal phytopathogens compared to human bacterial strains .

The following table summarizes the antimicrobial activity of selected TPM-uridine derivatives:

| Compound Name | Antimicrobial Activity | Effective Against |

|---|---|---|

| 5'-O-(triphenylmethyl)uridine | Moderate to Good | Fungal Phytopathogens |

| 2',3'-Di-O-(3-bromobenzoyl)-TPM | Noteworthy Antifungal/Bacterial | Human Bacteria & Fungi |

| 2',3'-Di-O-(3-chlorobenzoyl)-TPM | Moderate | Human Bacteria |

Anticancer Activity

In addition to antimicrobial effects, TPM-uridine has been investigated for its potential anticancer properties. Studies indicate that nucleoside analogs, including TPM-uridine, may exhibit cytotoxic effects on cancer cell lines through mechanisms such as inhibition of nucleic acid synthesis or interference with cellular metabolism .

A recent investigation into various uridine derivatives revealed that certain modifications could enhance anticancer activity significantly. For example, structural modifications leading to increased lipophilicity resulted in better cellular uptake and improved cytotoxicity against cancer cell lines .

Mechanistic Insights

The mechanism underlying the biological activity of TPM-uridine involves its interaction with nucleic acid synthesis pathways. The presence of triphenylmethyl groups enhances its stability against enzymatic degradation, allowing it to exert prolonged effects within biological systems. Moreover, molecular docking studies have shown favorable binding affinities with key enzymes involved in nucleotide metabolism, suggesting that TPM-uridine may act as an effective inhibitor .

Case Studies

- Antifungal Activity : In vitro assays demonstrated that TPM-uridine derivatives exhibited higher antifungal activity against Candida albicans compared to standard antifungal agents. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition significantly larger than those observed with conventional treatments .

- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of TPM-uridine on human breast cancer cell lines showed a dose-dependent reduction in cell viability. The findings suggest that this compound may induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

科学研究应用

Anticonvulsant Activity

One of the primary applications of 3',5'-Bis-O-(triphenylMethyl)uridine is in the study of anticonvulsant mechanisms. As a uridine analog, it has been shown to possess potential antiepileptic effects. Research indicates that uridine and its derivatives can modulate neurotransmitter systems and enhance synaptic plasticity, which are crucial in managing seizure disorders .

Key Findings:

- Mechanism: The compound may influence GABAergic and glutamatergic transmission, thereby stabilizing neuronal excitability.

- Case Studies: In animal models, administration of uridine analogs has demonstrated a reduction in seizure frequency and severity.

Antiviral Effects

This compound exhibits antiviral properties against various viral pathogens. Its structural similarity to nucleotides allows it to interfere with viral replication processes.

Applications:

- HIV and Hepatitis Viruses: Studies have shown that this compound can inhibit the replication of HIV and Hepatitis C virus by targeting viral polymerases .

- Mechanism of Action: By mimicking natural nucleotides, it competes with viral RNA synthesis, thus hindering the life cycle of the virus.

Cell Signaling Pathways

The compound plays a significant role in modulating various cell signaling pathways, including those involved in inflammation and immune responses.

Key Pathways:

- NF-κB Pathway: Research indicates that this compound can inhibit the NF-κB signaling pathway, which is crucial for inflammatory responses .

- JAK/STAT Signaling: It has been implicated in modulating JAK/STAT signaling pathways, influencing cytokine production and immune cell activation.

Epigenetic Regulation

Recent studies have highlighted the role of this compound in epigenetic modifications. The compound can affect DNA methylation patterns and histone modifications, which are essential for gene expression regulation.

Applications:

- Gene Expression Studies: Its ability to influence epigenetic marks makes it a valuable tool for studying gene regulation mechanisms in various diseases, including cancer .

- Research Implications: Understanding how this compound affects epigenetic landscapes could lead to novel therapeutic strategies for diseases characterized by dysregulated gene expression.

Summary Table of Applications

| Application Area | Description | Key Mechanisms |

|---|---|---|

| Anticonvulsant Activity | Potential to reduce seizure frequency in epilepsy models | Modulation of neurotransmitter systems |

| Antiviral Effects | Inhibition of viral replication (e.g., HIV, HCV) | Competition with viral RNA synthesis |

| Cell Signaling | Modulation of inflammatory pathways (e.g., NF-κB, JAK/STAT) | Inhibition of key signaling cascades |

| Epigenetic Regulation | Influence on DNA methylation and histone modifications | Alteration of gene expression patterns |

化学反应分析

Trityl Deprotection

Trityl groups are cleaved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA), HCl (0.1–1 M).

-

Conditions : Room temperature, 1–2 hours[^4].

-

Outcome : Regeneration of free hydroxyl groups for further functionalization.

5-Position Halogenation

The uracil base undergoes electrophilic substitution at C5:

-

Reagents : N-Iodosuccinimide (NIS) with Ag₂SO₄[^4] or CAN/HCl[^4].

-

Conditions : Methanol, room temperature, 12–26 hours.

-

Example : Synthesis of 5-chloro-3',5'-bis-O-trityluridine:

-

Yield : 75–79%[^4].

-

| Modification | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chlorination | CAN, HCl, MeOH, 70°C | 5-Chloro derivative | 79 | |

| 5-Iodination | NIS, Ag₂SO₄, MeOH, rt | 5-Iodo derivative | 72 |

Trifluoromethylation

Radical trifluoromethylation at C5:

-

Reagents : NaSO₂CF₃, tert-butylhydroperoxide (TBHP)[^4].

-

Conditions : Water, room temperature, 26 hours.

-

Yield : 29% for 5-trifluoromethyl derivative[^4].

Functionalization at the 2'-Position

The 2'-hydroxyl group remains reactive and can be modified post-tritylation:

-

Methylation :

-

Reagents : Methyl iodide, Mg(OMe)₂[^4].

-

Yield : 85% for 2'-O-methyl derivatives[^4].

-

-

MOE (Methoxyethyl) Modification :

-

Reagents : 2-Methoxyethanol, Al powder[^4].

-

Yield : 55% for 2'-O-MOE derivatives[^4].

-

Stability and Structural Analysis

-

NMR Data for 3',5'-Bis-O-Trityluridine [^4]:

-

¹H NMR (CDCl₃) : δ 2.90 (2'-OH), 3.04–3.78 (sugar protons), 5.25 (H5), 5.99 (H1').

-

¹³C NMR : 88.91 (Ph₃-C), 101.43 (C5), 143.40 (aromatic carbons).

-

-

HPLC Purity : >95% for synthesized derivatives[^4].

Mechanistic Insights

-

Antiviral Activity : Likely inhibition of viral RNA polymerase due to steric bulk from trityl groups[^4].

-

Metabolic Stability : Trityl groups enhance lipophilicity, prolonging half-life in cellular environments[^4].

属性

IUPAC Name |

1-[3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVHDAUBHBTFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294374 | |

| Record name | 1-(3,5-di-o-tritylpentofuranosyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-75-2 | |

| Record name | NSC96000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-di-o-tritylpentofuranosyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。